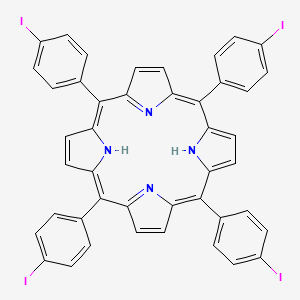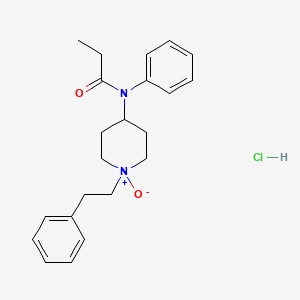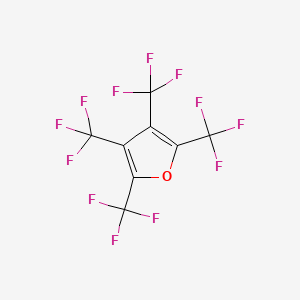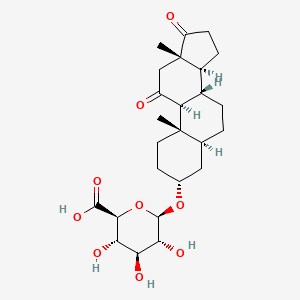![molecular formula C20H16O4 B13420902 (7R,8S,9R,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol](/img/structure/B13420902.png)
(7R,8S,9R,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7R,8S,9R,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol is a polycyclic aromatic hydrocarbon (PAH) derivative. This compound is a metabolite of benzo[a]pyrene, a well-known environmental pollutant and carcinogen. The compound is formed through the metabolic activation of benzo[a]pyrene and is often studied for its role in carcinogenesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (7R,8S,9R,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol typically involves the metabolic activation of benzo[a]pyrene. This process includes several enzymatic steps, primarily involving cytochrome P450 enzymes, which convert benzo[a]pyrene to its diol epoxide form. The diol epoxide then undergoes hydrolysis to form the tetrahydrobenzo[a]pyrene-tetrol .
Industrial Production Methods
Industrial production of this compound is not common due to its carcinogenic nature. it can be synthesized in laboratory settings for research purposes using the aforementioned enzymatic processes.
Análisis De Reacciones Químicas
Types of Reactions
(7R,8S,9R,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones and other oxidized derivatives.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under mild to moderate conditions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of the original compound. These products are often studied for their biological activity and potential carcinogenicity.
Aplicaciones Científicas De Investigación
(7R,8S,9R,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol is primarily used in scientific research to study the mechanisms of carcinogenesis. Its applications include:
Chemistry: Studying the chemical properties and reactivity of PAH derivatives.
Biology: Investigating the metabolic pathways and biological effects of PAHs.
Medicine: Understanding the role of PAHs in cancer development and exploring potential therapeutic interventions.
Mecanismo De Acción
The compound exerts its effects through the formation of DNA adducts. It binds covalently to the exocyclic amino group of deoxyguanosine in DNA, causing structural perturbations such as DNA bends. These adducts can interfere with DNA replication and repair, leading to mutations and potentially cancer . The primary molecular targets include DNA and various enzymes involved in DNA repair and replication.
Comparación Con Compuestos Similares
Similar Compounds
Benzo[a]pyrene: The parent compound from which (7R,8S,9R,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol is derived.
Benzo[a]pyrene-7,8-dihydrodiol: An intermediate in the metabolic activation of benzo[a]pyrene.
Benzo[a]pyrene-7,8-diol-9,10-epoxide: The ultimate carcinogenic form of benzo[a]pyrene.
Uniqueness
This compound is unique due to its specific stereochemistry and its role as a metabolite in the activation of benzo[a]pyrene. Its formation and reactivity provide valuable insights into the mechanisms of PAH-induced carcinogenesis .
Propiedades
Fórmula molecular |
C20H16O4 |
|---|---|
Peso molecular |
324.31 g/mol |
Nombre IUPAC |
(7R,8S,9R,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol |
InChI |
InChI=1S/C20H16O4/c21-17-13-8-11-5-4-9-2-1-3-10-6-7-12(15(11)14(9)10)16(13)18(22)20(24)19(17)23/h1-8,17-24H/t17-,18+,19+,20-/m1/s1/i17+1,18+1,19+1,20+1 |
Clave InChI |
KWFVZAJQUSRMCC-FMTVYXBPSA-N |
SMILES isomérico |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4[13C@@H]([13C@H]([13C@H]([13C@@H]5O)O)O)O)C=C2 |
SMILES canónico |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C(C(C(C5O)O)O)O)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![2-[3-[(4-Amino-2-ethylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;chloride;hydrochloride](/img/structure/B13420859.png)
![benzyl N-[(2S)-1-hydroxy-4-phenylbutan-2-yl]carbamate](/img/structure/B13420879.png)

